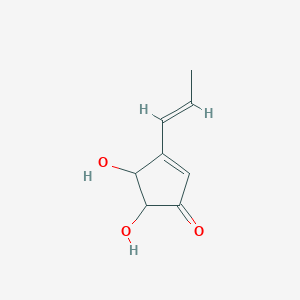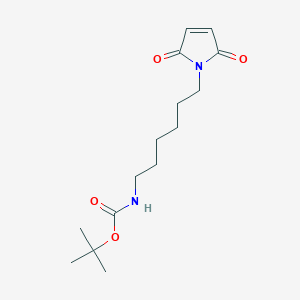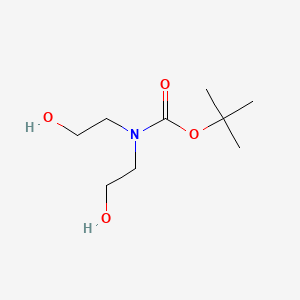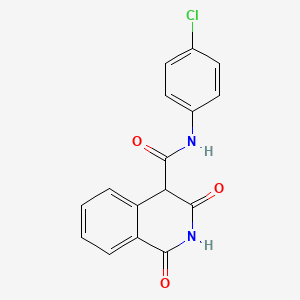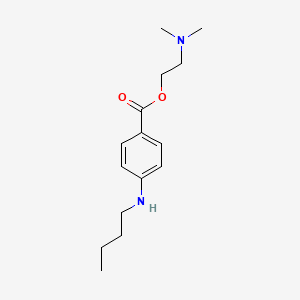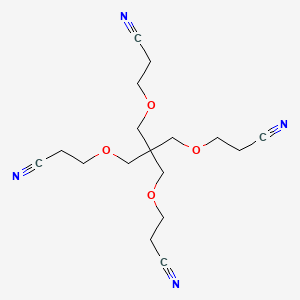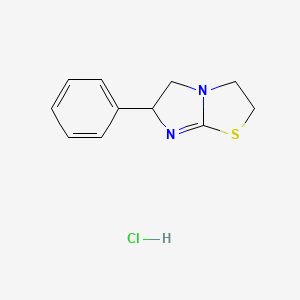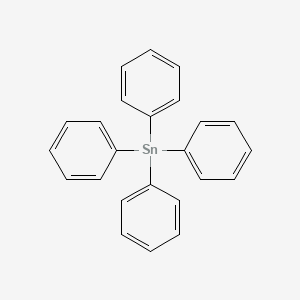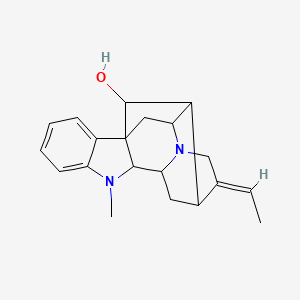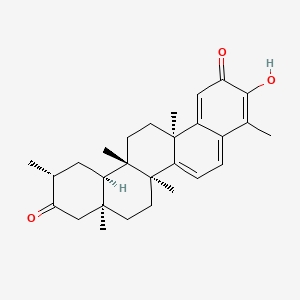
Tingenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tingenone is a quinone-methide triterpene isolated from plants of the family Celastraceae. This compound is known for its diverse biological activities, including cytotoxic, antimicrobial, and antinociceptive properties . This compound has been traditionally used in folk medicine for the treatment of pain and inflammatory diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tingenone can be isolated from the root bark of Maytenus chiapensis through chromatographic techniques . The isolation involves the use of n-hexane and diethyl ether as solvents . Additionally, this compound derivatives can undergo acid-catalyzed rearrangement reactions to form phenolic analogues . These reactions typically use acetone as a solvent and involve purification through flash chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the isolation from natural sources like Maytenus chiapensis remains a primary method. The use of high-performance liquid chromatography (HPLC) for the simultaneous quantification of this compound and other quinone-methide triterpenoids is a common practice in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Tingenone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Substitution: this compound can participate in substitution reactions, particularly involving its quinone-methide structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinone-methide triterpenes.
Wissenschaftliche Forschungsanwendungen
Tingenone has a wide range of scientific research applications:
Chemistry: Used as a chemotaxonomic marker for the Celastraceae family.
Biology: Studied for its cytotoxic effects against cancer cells.
Medicine: Investigated for its antinociceptive and anti-inflammatory properties
Industry: Utilized in the development of new analgesic drugs due to its peripheral antinociceptive effects.
Wirkmechanismus
Tingenone is compared with other quinone-methide triterpenes such as pristimerin and 22β-hydroxythis compound . These compounds share similar biological activities but differ in their specific molecular targets and potency. This compound is unique due to its dual activation of opioid and cannabinoid receptors, which is not commonly observed in other similar compounds .
Vergleich Mit ähnlichen Verbindungen
- Pristimerin
- 22β-Hydroxytingenone
- Xuxuarine Fa
- Isoxuxuarine Fa
Eigenschaften
CAS-Nummer |
50802-21-6 |
|---|---|
Molekularformel |
C28H36O3 |
Molekulargewicht |
420.6 g/mol |
IUPAC-Name |
(6bS,8aS,11R,12aR,14aR)-3-hydroxy-4,6a,6b,8a,11,14a-hexamethyl-7,8,9,11,12,12a,13,14-octahydropicene-2,10-dione |
InChI |
InChI=1S/C28H36O3/c1-16-13-23-25(3,15-21(16)30)9-11-27(5)22-8-7-18-17(2)24(31)20(29)14-19(18)26(22,4)10-12-28(23,27)6/h7-8,14,16,23,31H,9-13,15H2,1-6H3/t16-,23-,25+,26+,27-,28?/m1/s1 |
InChI-Schlüssel |
WSTYNZDAOAEEKG-JEVWOBKXSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@@](CC[C@]3(C2(CC[C@@]4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
Kanonische SMILES |
CC1CC2C(CCC3(C2(CCC4(C3=CC=C5C4=CC(=O)C(=C5C)O)C)C)C)(CC1=O)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tingenone; Maitenin; Maytenin; Tingenin A; Tingenon; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


